N-(4-methoxybenzyl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide N-(4-methoxybenzyl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14793928
InChI: InChI=1S/C19H21N5O2/c1-13(2)24-22-18(21-23-24)15-6-8-16(9-7-15)19(25)20-12-14-4-10-17(26-3)11-5-14/h4-11,13H,12H2,1-3H3,(H,20,25)
SMILES:
Molecular Formula: C19H21N5O2
Molecular Weight: 351.4 g/mol

N-(4-methoxybenzyl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide

CAS No.:

Cat. No.: VC14793928

Molecular Formula: C19H21N5O2

Molecular Weight: 351.4 g/mol

* For research use only. Not for human or veterinary use.

N-(4-methoxybenzyl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide -

Specification

Molecular Formula C19H21N5O2
Molecular Weight 351.4 g/mol
IUPAC Name N-[(4-methoxyphenyl)methyl]-4-(2-propan-2-yltetrazol-5-yl)benzamide
Standard InChI InChI=1S/C19H21N5O2/c1-13(2)24-22-18(21-23-24)15-6-8-16(9-7-15)19(25)20-12-14-4-10-17(26-3)11-5-14/h4-11,13H,12H2,1-3H3,(H,20,25)
Standard InChI Key YXCVNHQPONAPBQ-UHFFFAOYSA-N
Canonical SMILES CC(C)N1N=C(N=N1)C2=CC=C(C=C2)C(=O)NCC3=CC=C(C=C3)OC

Introduction

Chemical Identity and Structural Features

Molecular Characterization

N-(4-Methoxybenzyl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide is defined by the following properties:

PropertyValue
IUPAC NameN-[(4-Methoxyphenyl)methyl]-4-(2-propan-2-yltetrazol-5-yl)benzamide
Molecular FormulaC19H21N5O2\text{C}_{19}\text{H}_{21}\text{N}_{5}\text{O}_{2}
Molecular Weight351.4 g/mol
SMILESCC(C)N1N=C(N=N1)C2=CC=C(C=C2)C(=O)NCC3=CC=C(C=C3)OC
InChI KeyYXCVNHQPONAPBQ-UHFFFAOYSA-N
CAS NumberVC14793928

The compound’s structure integrates a benzamide core linked to a 2-isopropyltetrazole group and a 4-methoxybenzyl side chain. The tetrazole ring, a nitrogen-rich heterocycle, contributes to its potential as a bioisostere for carboxylic acids, enhancing metabolic stability and binding affinity .

Stereochemical and Conformational Analysis

The compound is achiral, as confirmed by its stereodescriptor "ACHIRAL" in computational analyses. Density functional theory (DFT) studies of analogous tetrazole-bearing benzamides reveal planar configurations for the tetrazole ring, which may facilitate π\pi-π\pi stacking interactions with aromatic residues in biological targets . The 4-methoxybenzyl group introduces steric bulk and electron-donating effects, potentially influencing solubility and target engagement .

Synthesis and Optimization

Synthetic Pathways

The synthesis of N-(4-methoxybenzyl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide typically proceeds via the following steps:

  • Tetrazole Ring Formation: A nitrile precursor undergoes [2+3] cycloaddition with sodium azide and ammonium chloride to generate the tetrazole core.

  • Benzamide Coupling: The tetrazole-substituted benzoic acid is activated (e.g., using thionyl chloride) and reacted with 4-methoxybenzylamine to form the amide bond.

  • Purification: Chromatographic techniques isolate the product, with yields averaging 60–70% in optimized conditions.

Challenges and Modifications

Key challenges include the sensitivity of the tetrazole ring to oxidative degradation and the need for anhydrous conditions during amide coupling. Structural analogs, such as N-(2-phenylethyl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide, demonstrate that alkylamine substituents can enhance solubility without compromising activity .

Pharmacological Properties

ADME Profiling

Preliminary ADME predictions for this compound include:

ParameterPredicted Value
logP (Lipophilicity)2.74
logS (Aqueous Solubility)-3.18 (Moderately soluble)
Polar Surface Area62.73 Ų

These values indicate moderate membrane permeability but potential challenges in bioavailability, necessitating prodrug strategies.

Applications in Medicinal Chemistry

Antimicrobial Development

The tetrazole moiety’s ability to chelate metal ions critical for microbial enzymes positions this compound as a candidate for overcoming antibiotic resistance. Structure-activity relationship (SAR) studies highlight the importance of the isopropyl group in maintaining potency against Gram-positive pathogens .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator